9-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(3,5-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and guanidine, followed by cyclization.
Substitution Reactions: The introduction of the 3,5-dimethylphenyl group and the 2-morpholin-4-ylethyl group is achieved through nucleophilic substitution reactions. These steps often require the use of strong bases and appropriate solvents to facilitate the reactions.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Catalysts and Reagents: Use of efficient catalysts and high-purity reagents to minimize side reactions.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the purine core, potentially converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide, tetrahydrofuran, ethanol.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Saturated purine derivatives.
Substitution Products: Various functionalized purine derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in nucleotide metabolism.
Receptor Binding: May interact with purinergic receptors, influencing cellular signaling pathways.
Medicine
Anticancer Agents: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Antiviral Agents: Explored for antiviral properties, particularly against RNA viruses.
Industry
Pharmaceuticals: Used in the development of new drugs.
Biotechnology: Employed in the design of biochemical assays.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The purine core allows it to mimic natural nucleotides, enabling it to:
Inhibit Enzymes: By binding to the active sites of enzymes involved in nucleotide synthesis, it can inhibit their activity.
Receptor Modulation: By binding to purinergic receptors, it can modulate signaling pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
Structural Complexity: The presence of multiple functional groups makes it more versatile in terms of chemical reactivity.
Biological Activity: Its ability to interact with a wide range of biological targets sets it apart from simpler purine derivatives.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
9-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3/c1-16-13-17(2)15-18(14-16)27-5-4-6-28-19-20(24-22(27)28)25(3)23(31)29(21(19)30)8-7-26-9-11-32-12-10-26/h13-15H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXJGRAVQYIBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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